1-(4-Methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-7-ol
Description
1-(4-Methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-7-ol (CAS: 907999-03-5) is a heterocyclic compound featuring a pyrazoloquinoline core substituted with a 4-methoxyphenyl group at position 1 and a hydroxyl group at position 5. The compound is synthesized via methods involving condensation of substituted hydrazines with ketones or via cyclization reactions, as highlighted in European patent filings . Its applications span medicinal chemistry, particularly in anticoagulant and anti-inflammatory research, owing to the pharmacophoric significance of the pyrazole and quinoline motifs .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2H-pyrazolo[4,3-c]quinolin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c1-22-14-5-2-12(3-6-14)20-17-11(10-19-20)9-18-16-8-13(21)4-7-15(16)17/h2-10,19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTDJASSEYVOCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C4C=CC(=O)C=C4N=CC3=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-7-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under acidic or basic conditions. For instance, the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols in the presence of an acid catalyst can yield the desired pyrazoloquinoline derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives .
Scientific Research Applications
1-(4-Methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-7-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antibacterial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-7-ol involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Research Findings and Implications
- Structural Flexibility: Quinoline-based analogues (e.g., DK-IV-22-1) exhibit broader conformational diversity due to the fused benzene ring, enabling interactions with larger enzyme pockets .
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, Br) enhance target binding but may reduce solubility, necessitating formulation optimization .
- Therapeutic Potential: The hydroxyl group in this compound may confer antioxidant activity, a unique advantage over non-hydroxylated analogues .
Biological Activity
1-(4-Methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-7-ol, a heterocyclic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure that includes a pyrazoloquinoline core. Its molecular formula is C17H13N3O2, with a molecular weight of 291.30 g/mol. The compound is characterized by the presence of a methoxy group on the phenyl ring, which significantly influences its biological properties.
Chemical Structure
| Property | Details |
|---|---|
| IUPAC Name | 1-(4-methoxyphenyl)-2H-pyrazolo[4,3-c]quinolin-7-one |
| Molecular Formula | C17H13N3O2 |
| Molecular Weight | 291.30 g/mol |
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One common method includes:
- Cyclization of Intermediates : Using 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols under acidic conditions.
- Optimization Techniques : Microwave-assisted synthesis and solvent-free reactions enhance yield and purity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines:
- HepG2 (Liver Cancer) : Growth inhibition percentage was noted at 54.25%.
- HeLa (Cervical Cancer) : Growth inhibition percentage was recorded at 38.44% .
The compound's mechanism involves:
- Enzyme Inhibition : It binds to specific enzymes' active sites, blocking their activity.
- Cell Cycle Interference : It has been shown to block the cell cycle at the G2/M phase, promoting apoptosis through downregulation of Bcl-2 and upregulation of Bax expression.
Comparative Analysis with Similar Compounds
| Compound Type | Biological Activity | Notes |
|---|---|---|
| Pyrano[3,2-c]quinolones | Comparable anticancer effects | Similar core structure |
| Furo[3,2-c]quinolones | Significant pharmacological potential | Related structural features |
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antioxidant Activity : Demonstrated that derivatives of pyrazolo compounds exhibit strong antioxidant properties across various assays (ABTS, FRAP) .
- Inhibition Studies : Found that modifications at the N1 position of pyrazoles led to varying levels of antiproliferative activity against cancer cells, highlighting structure-activity relationships (SAR) .
- Mechanistic Insights : Investigations revealed interaction with the Epidermal Growth Factor Receptor (EGFR), suggesting potential pathways for therapeutic intervention .
Q & A
Q. Basic
- NMR (¹H/¹³C) : Confirm methoxyphenyl (δ 3.8–4.0 ppm for OCH₃) and pyrazole proton environments (δ 7.5–8.5 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 318.12) and fragmentation patterns .
- IR Spectroscopy : Identify hydroxyl (≈3200 cm⁻¹) and aromatic C=C (≈1600 cm⁻¹) stretches .
What strategies enhance solubility without compromising bioactivity in pyrazoloquinoline derivatives?
Q. Advanced
- Polar substituents : Introduce ethoxy or hydroxyl groups at the 8-position (e.g., 8-ethoxy analogs show improved aqueous solubility) .
- Salt formation : Prepare hydrochloride or mesylate salts via acid-base reactions (e.g., using methanesulfonic acid) .
- Prodrug approaches : Temporarily mask the hydroxyl group with acetyl or PEGylated moieties .
What are the documented cytotoxicity profiles of this compound against standard cancer cell lines?
Basic
While direct data is limited, structurally related pyrazoloquinolines exhibit IC₅₀ values of 2–10 μM in:
- HeLa (cervical cancer) : Via ROS-mediated apoptosis.
- MCF-7 (breast cancer) : Linked to tubulin polymerization inhibition .
Methodology : Use standardized protocols (e.g., NCI-60 panel) with doxorubicin as a positive control .
How can computational modeling predict kinase target interactions for this compound?
Q. Advanced
- Molecular docking (AutoDock Vina) : Use crystal structures of kinases (e.g., PDB: 4R3Q for EGFR) to assess binding affinity.
- MD simulations : Evaluate stability of the ligand-receptor complex over 100 ns trajectories.
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with methoxyphenyl groups) .
How can tautomeric forms of pyrazoloquinoline derivatives be differentiated?
Q. Advanced
- X-ray crystallography : Resolve tautomeric equilibria (e.g., pyrazole vs. pyrazoline forms) .
- ¹⁵N NMR : Detect nitrogen chemical shifts to distinguish tautomers.
- pH-dependent UV-Vis : Monitor absorbance changes at 270–300 nm .
What are the recommended storage conditions to ensure long-term stability?
Q. Basic
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Atmosphere : Use argon/vacuum sealing to limit oxidation.
- Matrix : Lyophilize with trehalose for hygroscopic samples .
How can structure-activity relationships (SAR) guide the design of analogs with improved potency?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
